[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

Catalog No.
S878366
CAS No.
1004968-11-9
M.F
C10H11ClOS
M. Wt
214.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

CAS Number

1004968-11-9

Product Name

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

IUPAC Name

(1-chloro-2-methylcyclopropyl)sulfinylbenzene

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

InChI

InChI=1S/C10H11ClOS/c1-8-7-10(8,11)13(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

BASQNYBLNPBUEJ-UHFFFAOYSA-N

SMILES

CC1CC1(S(=O)C2=CC=CC=C2)Cl

Canonical SMILES

CC1CC1(S(=O)C2=CC=CC=C2)Cl

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is a chemical compound with the molecular formula C₁₀H₁₁ClOS and a CAS number of 1004968-11-9. This compound features a sulfinyl group attached to a benzene ring, along with a chloro-substituted cyclopropyl moiety. Its structure can be visualized as a benzene ring bonded to a sulfinyl group, which in turn is connected to a 1-chloro-2-methylcyclopropyl group. The presence of the chlorine atom and the cyclopropyl structure contributes to its unique reactivity and potential biological activities .

Typical of sulfinyl compounds and halogenated hydrocarbons. It may undergo:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation Reactions: The sulfinyl group can be oxidized to form sulfonyl derivatives, enhancing its reactivity.
  • Electrophilic Aromatic Substitution: The benzene ring may react with electrophiles, allowing for further functionalization .

  • Antimicrobial Activity: Sulfinyl compounds can show inhibitory effects against various microorganisms.
  • Anticancer Properties: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Compounds containing sulfinyl groups are known to interact with specific enzymes, potentially leading to therapeutic applications .

The synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene can be achieved through several methods:

  • Sulfoxidation: Starting from the corresponding sulfide, oxidation using oxidizing agents (e.g., hydrogen peroxide) can yield the sulfinyl compound.
  • Halogenation of Cyclopropane Derivatives: The introduction of chlorine into 2-methylcyclopropanol followed by reaction with a suitable sulfoxide precursor.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to attach the sulfinyl group to the aromatic system .

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development, particularly in creating compounds with antimicrobial or anticancer properties.
  • Agricultural Chemicals: Its reactivity may be harnessed in designing agrochemicals for pest control.
  • Chemical Intermediates: Useful in synthesizing more complex organic molecules due to its functional groups .

Interaction studies involving [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene typically focus on:

  • Reactivity Profiles: Understanding how this compound interacts with various nucleophiles and electrophiles.
  • Biological Interactions: Investigating its potential as an enzyme inhibitor or its effects on cellular processes.
  • Toxicity Assessments: Evaluating safety profiles for potential pharmaceutical or agricultural applications .

Several compounds share structural similarities with [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene. Here are some comparable compounds:

Compound NameStructure HighlightsUnique Features
1-Chloro-2-methylcyclopropaneContains a cyclopropane ring without sulfinyl groupSimpler structure, less reactive
Benzothiazole sulfoxideContains sulfur and nitrogen in the ringKnown for significant biological activity
Phenylsulfonic acidContains a phenolic structure with sulfonic acidStrong acidity and solubility properties

The uniqueness of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene lies in its specific combination of halogenated cyclopropane and sulfinyl functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .

XLogP3

2.4

Dates

Modify: 2023-08-16

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